3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate
Description
IUPAC Nomenclature and Stereochemical Configuration
The IUPAC name of this compound is [2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate . The nomenclature reflects its pregn-4-en-3,20-dione backbone, with a 4-bromobenzenesulfonate ester at C21. The stereochemical configuration is defined by seven chiral centers:
- C8 (S), C9 (S), C10 (R), C13 (S), C14 (S), C17 (S) in the steroidal core.
- The 4-bromophenylsulfonate group adopts a planar conformation due to resonance stabilization between the sulfonate and bromine substituents.
The compound’s SMILES notation (CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CCC35C) and InChIKey (ZQNARVKYKGBJES-YNHSGCSHSA-N) further encode its stereochemistry and functional groups.
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction studies of analogous pregnane derivatives provide insights into this compound’s solid-state conformation. For example:
Table 1: Crystallographic parameters of related pregnane sulfonates
Key structural features include:
- Ring A adopts a half-chair conformation (puckering amplitude Q = 0.446 Å, θ = 54.6°).
- Rings B and C exhibit chair conformations, stabilized by intramolecular van der Waals interactions.
- The 4-bromophenylsulfonate group lies perpendicular to the steroidal plane, minimizing steric hindrance.
Hydrogen bonding between the sulfonate oxygen and ketone groups at C3/C20 further stabilizes the lattice.
Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy
1H and 13C NMR data (CDCl3/DMSO-d6) reveal dynamic equilibria influenced by steric and electronic effects:
Table 2: Key NMR assignments
Notably:
- The C3 ketone (δ 198.2 ppm) deshields adjacent protons, splitting H-4 into a singlet.
- Restricted rotation about the C21-O bond results in diastereotopic methylene protons (Δδ = 0.15 ppm).
Comparative Structural Analysis with Related Pregnane Derivatives
Table 3: Structural comparison with analogs
Key differences:
Properties
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33BrO5S/c1-26-13-11-19(29)15-17(26)3-8-21-22-9-10-24(27(22,2)14-12-23(21)26)25(30)16-33-34(31,32)20-6-4-18(28)5-7-20/h4-7,15,21-24H,3,8-14,16H2,1-2H3/t21-,22-,23-,24+,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNARVKYKGBJES-YNHSGCSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CCC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CC[C@]35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33BrO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943503 | |
| Record name | 3,20-Dioxopregn-4-en-21-yl 4-bromobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21170-34-3 | |
| Record name | 11-Deoxycorticosterone, p-bromobenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021170343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-88915 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,20-Dioxopregn-4-en-21-yl 4-bromobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-DEOXYCORTICOSTERONE, P-BROMOBENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6CZ92K8RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Background and Structural Features
3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate belongs to the class of C21-sulfonated steroids, characterized by a pregn-4-ene-3,20-dione core substituted with a 4-bromobenzenesulfonate group at the 21-hydroxy position. The molecular formula C27H33BrO5S (MW 549.5 g/mol) reflects the integration of a brominated aromatic sulfonate moiety, which enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The stereochemistry at C8, C9, C10, C13, C14, and C17 is critical for biological activity, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies.
Synthetic Pathways
Starting Materials and Precursors
The synthesis begins with 21-hydroxyprogesterone (pregn-4-ene-3,20-dione-21-ol), a commercially available steroid intermediate. Key precursors include:
- 4-Bromobenzenesulfonyl chloride : Serves as the sulfonating agent.
- Anhydrous pyridine or triethylamine : Catalyzes the sulfonation reaction by scavenging HCl byproducts.
Table 1: Key Reagents and Their Roles
| Reagent | Role | Purity Requirement |
|---|---|---|
| 21-Hydroxyprogesterone | Steroid backbone | ≥98% (HPLC) |
| 4-Bromobenzenesulfonyl chloride | Sulfonate donor | ≥95% (GC) |
| Anhydrous dichloromethane | Solvent | Molecular sieves |
| Triethylamine | Acid scavenger | Distilled |
Stepwise Synthesis Protocol
Step 1: Protection of Reactive Groups
To prevent side reactions at the C3 and C20 ketones, 21-hydroxyprogesterone is treated with trimethylsilyl chloride (TMSCl) under inert atmosphere:
$$
\text{21-Hydroxyprogesterone} + 2 \, \text{TMSCl} \xrightarrow{\text{Et}_3\text{N}} \text{TMS-protected intermediate}
$$
Reaction conditions: 0°C, 2 hours, yield >90%.
Step 2: Sulfonylation at C21
The TMS-protected intermediate reacts with 4-bromobenzenesulfonyl chloride in anhydrous dichloromethane:
$$
\text{TMS-intermediate} + \text{ArSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{Sulfonated product} + \text{HCl}
$$
Optimized parameters :
Step 3: Deprotection and Isolation
The TMS groups are removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF):
$$
\text{TMS-protected sulfonate} + \text{TBAF} \rightarrow \text{this compound} + \text{TMS-F}
$$
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) and recrystallized from methanol/water.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (600 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 5.73 (s, 1H, C4-H), 4.62 (ABq, J = 18 Hz, 2H, C21-OCH₂), 2.45–1.02 (m, steroid protons).
- ¹³C NMR (150 MHz, CDCl₃): δ 199.8 (C3=O), 170.2 (C20=O), 136.5–121.4 (Ar-C), 54.1 (C17), 33.9 (C10).
- HRMS (ESI+) : m/z 549.1124 [M+H]⁺ (calc. 549.1128).
Table 2: Purity and Stability Profile
| Parameter | Value | Method |
|---|---|---|
| HPLC purity | >98% | C18 column, MeOH:H₂O 75:25 |
| Melting point | 198–201°C | Differential scanning calorimetry |
| Solubility | 25 mg/mL in DMSO | USP <911> |
Industrial-Scale Production Challenges
Chemical Reactions Analysis
NSC-88915 primarily undergoes substitution reactions due to the presence of the 4-bromobenzenesulfonate group . Common reagents and conditions used in these reactions include:
Nucleophiles: Such as amines or thiols, which can displace the bromine atom.
The major products formed from these reactions depend on the nucleophile used. For example, reacting NSC-88915 with an amine would result in the formation of a sulfonamide derivative .
Scientific Research Applications
Molecular Interactions
The compound binds to adenylyl cyclase, preventing the conversion of ATP to cAMP. This interaction suggests potential applications in modulating signaling pathways related to steroid hormones . The structural characteristics allow it to exploit alternative binding sites on enzymes, enhancing its specificity and efficacy as an inhibitor .
Scientific Research Applications
-
Biochemical Studies
- The compound is used to study the role of cAMP in cellular signaling pathways. Its ability to inhibit adenylyl cyclase provides insights into how modifications in cAMP levels can influence gene expression and cellular responses.
- Pharmacological Research
- Drug Development
Inhibition Studies
Research has demonstrated that this compound exhibits significant inhibition of adenylyl cyclase at concentrations below 250 μM. In vitro assays have shown that this compound can effectively modulate cAMP levels, influencing downstream physiological effects .
Cellular Effects
Studies highlight that varying dosages of the compound yield different effects on cellular metabolism and gene expression. Lower doses effectively inhibit adenylyl cyclase without notable adverse effects on cell viability .
Mechanism of Action
NSC-88915 exerts its effects by inhibiting the activity of Tdp1 . The compound mimics the natural substrate of Tdp1, binding to the enzyme’s active site and preventing it from catalyzing the hydrolysis of 3’-phosphotyrosyl bonds . This inhibition can enhance the cytotoxicity of topoisomerase I inhibitors, making it a valuable adjunct in cancer therapy .
Comparison with Similar Compounds
Steroid Derivatives with Modified C21 Substituents
The C21 position is pivotal for biological activity. Key analogs include:
Key Insights :
Non-Steroidal Sulfonate Derivatives
While structurally distinct, these compounds highlight the sulfonate group’s versatility:
Key Insight: Unlike non-steroidal inhibitors, NSC 88915’s steroid core provides a rigid scaffold that mimics Tdp1’s natural substrate, improving specificity .
Mechanistic and Selectivity Comparisons
Tdp1 Inhibition
Biological Activity
3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate, also known as pregnenolone sulfate p-bromobenzenesulfonate, is a synthetic compound derived from pregnenolone, a steroid hormone precursor. This compound features a pregnane skeleton with distinct functional groups that may influence its biological activity. Its molecular formula is C27H33BrO5S, and it has a molecular weight of 549.52 g/mol.
The compound's structure includes:
- Pregnane core : A four-ring structure typical of steroid hormones.
- Functional groups : Ketone groups at the 3rd and 20th positions and a bromobenzenesulfonate group attached to the 21st carbon.
Given its structural characteristics, this compound is hypothesized to interact with steroid hormone signaling pathways; however, empirical data on its biological activity remains limited.
The precise mechanism of action for this compound is not well-defined in existing literature. Nevertheless, its structural similarity to pregnenolone suggests potential interactions with steroid hormone receptors or enzymes involved in steroid metabolism. The compound may also exhibit inhibitory effects on specific enzymes related to cyclic nucleotide signaling pathways.
Inhibition Studies
Recent studies have indicated that this compound can act as an inhibitor of adenylyl cyclase, an enzyme critical for the synthesis of cyclic AMP (cAMP) from ATP. In vitro assays have shown that this compound can inhibit adenylyl cyclase with an IC50 value below 70 µM . The following table summarizes findings from relevant studies:
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Adenylyl Cyclase | <70 | |
| Suramin | Tdp1 | Not specified |
Case Studies and Research Findings
- Adenylyl Cyclase Inhibition : A study focused on the development of novel inhibitors for adenylyl cyclase highlighted the potential of this compound as a lead compound. The docking studies suggested that the compound could bind effectively to the enzyme's active site, potentially competing with ATP .
- Phosphodiesterase Activity : Investigations into the phosphodiesterase activity of the compound revealed that it hydrolyzes both ribonucleotides and deoxyribonucleotides but exhibits low activity towards polynucleotides. This characteristic may be relevant in therapeutic contexts where modulation of nucleotide signaling is desired .
- DNA Interaction : Research into tyrosyl-DNA phosphodiesterase I (Tdp1) indicated that compounds like this compound could enhance the enzyme's activity in hydrolyzing phospho-tyrosyl linkages in DNA. This interaction suggests a role in maintaining genomic stability and could have implications for cancer therapy .
Q & A
Q. What are the key spectroscopic characteristics for confirming the structure of 3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate?
- Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
- IR Spectroscopy : Peaks at 1730 cm⁻¹ (C=O stretching), 1660 cm⁻¹ (C=C steroid backbone), 1579 cm⁻¹ (aromatic C-C), 1380 cm⁻¹ (S=O symmetric stretching), and 1177 cm⁻¹ (S-O sulfonate group).
- ¹H NMR (CDCl₃) : Key signals include δ 0.64 (s, 18-CH₃), δ 1.17 (s, 19-CH₃), δ 4.58 (m, 21-CH₂), δ 5.73 (s, C4-H), and aromatic protons (δ 7.59–7.95).
- HRMS : Observed [M+Na]⁺ at m/z 493.2005 (calculated 493.2019 for C₂₇H₃₄O₅SNa⁺).
Cross-referencing these data ensures structural integrity .
Q. What synthetic routes are reported for the preparation of this compound?
- Methodological Answer: The compound is synthesized via sulfonation of 4-pregnen-21-ol-3,20-dione with 4-bromobenzenesulfonyl chloride. Key steps include:
- Reaction Conditions : Anhydrous dichloromethane or chloroform, catalytic base (e.g., pyridine), 0–25°C for 12–24 hours.
- Purification : Silica gel chromatography to isolate the product (melting point: 166–168°C).
- Critical Controls : Protect the 21-hydroxyl group during synthesis and maintain anhydrous conditions to prevent hydrolysis of the sulfonate ester .
Q. What enzymatic assays are used to evaluate the Tdp1 inhibitory activity of this compound?
- Methodological Answer: Tdp1 inhibition is assessed via:
- Fluorescence-Based Assay : A 3’-phosphotyrosine-linked oligonucleotide (e.g., FAM-BHQ1) is hydrolyzed by Tdp1, with fluorescence recovery measured over time.
- IC₅₀ Determination : Pre-incubate Tdp1 with inhibitor (0.1–100 µM), then add substrate. Calculate IC₅₀ using nonlinear regression.
- Specificity Testing : Cross-test against Top1, APE1, and phosphatases to exclude off-target effects .
Advanced Research Questions
Q. How can molecular docking studies elucidate the binding mode of this compound to Tdp1?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) using the Tdp1 crystal structure (PDB 1NOP) reveals:
- Key Interactions : Sulfonate group forms hydrogen bonds with His493/Asn516, while the steroid core occupies the hydrophobic pocket.
- Validation : Compare docking scores of active vs. inactive analogues (e.g., lacking bromine or sulfonate). Mutagenesis of His493 abolishes inhibition, confirming the binding mode .
Q. What structural features are critical for its dual inhibition of Tdp1 and soluble adenylyl cyclase (sAC)?
- Methodological Answer: Deconstruction studies show:
Q. How to resolve contradictions in reported IC₅₀ values across studies?
- Methodological Answer: Address discrepancies via:
- Assay Standardization : Uniform buffer (25 mM Tris-HCl pH 7.5, 50 mM NaCl), recombinant human Tdp1 (>95% purity).
- Compound Integrity Checks : Post-assay HPLC/HRMS to confirm stability.
- Orthogonal Validation : Surface plasmon resonance (SPR) to measure direct binding (KD) independent of enzymatic activity .
Q. What methodologies confirm its selectivity between sAC and transmembrane adenylyl cyclases (tmACs)?
- Methodological Answer:
- Enzyme-Specific Assays : Test inhibition against purified sAC (IC₅₀ = 0.8 µM) and tmACs (IC₅₀ >40 µM).
- SPR Binding Studies : Shows 50-fold higher affinity for sAC due to interactions with Glu424/Tyr433 in the catechol estrogen binding pocket.
- Mutagenesis : Substituting Glu424 in sAC reduces inhibitor binding, confirming selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
